(4E,6Z)-2-Demethylnaphthomycin A
Overview
Description
(4E,6Z)-2-Demethylnaphthomycin A is a member of the naphthomycin family, which are antimicrobial chemical compounds isolated from the genus Streptomyces. These compounds are classified as a subclass of ansamycins, known for their unique macrocyclic structures and significant biological activities . This compound, in particular, has garnered attention due to its potent antimicrobial and antineoplastic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4E,6Z)-2-Demethylnaphthomycin A is typically produced through microbiological processes involving Streptomyces species. The biosynthesis of naphthomycin H starts from 3-amino-5-hydroxy-benzoic acid, which undergoes a series of enzymatic reactions to form the final compound . The process involves polyketide synthase genes and other enzymes responsible for modifications, regulation, and transport .
Industrial Production Methods
Industrial production of naphthomycin H involves the cultivation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of naphthomycin H. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(4E,6Z)-2-Demethylnaphthomycin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthomycin H molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving naphthomycin H include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions include various naphthomycin derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
(4E,6Z)-2-Demethylnaphthomycin A has a wide range of scientific research applications, including:
Mechanism of Action
(4E,6Z)-2-Demethylnaphthomycin A exerts its effects by targeting specific molecular pathways in bacterial cells. The compound inhibits bacterial growth by interfering with the synthesis of essential cellular components. The exact mechanism of action involves the inhibition of enzymes critical for bacterial survival . Additionally, naphthomycin H has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
(4E,6Z)-2-Demethylnaphthomycin A is part of a larger family of naphthomycins, which include:
- Naphthomycin A
- Naphthomycin B
- Naphthomycin C
- Naphthomycin D
- Naphthomycin E
- Naphthomycin F
- Naphthomycin G
Compared to these similar compounds, naphthomycin H is unique due to its specific structural features and potent biological activities. The presence of a chlorine atom in its structure distinguishes it from other naphthomycins and contributes to its unique properties .
Properties
IUPAC Name |
(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17-/t20-,22-,23-,26-,28-,35-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLCKEFYXCGUGA-DWSJIZEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C/C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\[C@@H]([C@H]([C@H](/C=C\[C@H](C/C=C(\C(=O)C[C@@H]1O)/C)O)C)O)C)/C)O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44ClNO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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